Solifenacin Succinate EP Impurity G

Catalog No.
S1493948
CAS No.
740780-79-4
M.F
C23H26N2O2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solifenacin Succinate EP Impurity G

CAS Number

740780-79-4

Product Name

Solifenacin Succinate EP Impurity G

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1

InChI Key

FBOUYBDGKBSUES-FCHUYYIVSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Synonyms

(1R,3R)-Solifenacin Succinate 2

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5

Here are some examples of relevant research:

  • Identification and Characterization of Degradation Products of Solifenacin Succinate

    This study, published in the journal "Drug Development and Industrial Pharmacy," identified and characterized several degradation products of Solifenacin Succinate, including an impurity structurally similar to Solifenacin Succinate EP Impurity G. The study explored the degradation pathways and factors influencing the formation of these impurities. [Source: Identification and Characterization of Degradation Products of Solifenacin Succinate, Drug Development and Industrial Pharmacy, ]

  • Stability Testing of Solifenacin Succinate Tablets

    This study, published in the journal "AAPS PharmSciTech," evaluated the stability of Solifenacin Succinate tablets under various storage conditions. The study monitored the formation of degradation products, including impurities, over time. While Solifenacin Succinate EP Impurity G was not specifically mentioned, the study provides insights into the degradation behavior of Solifenacin Succinate, which may be relevant to the impurity. [Source: Stability Testing of Solifenacin Succinate Tablets, AAPS PharmSciTech, ]

Solifenacin Succinate EP Impurity G is a synthetic impurity associated with the pharmaceutical compound solifenacin, which is primarily used for treating overactive bladder conditions. The chemical formula for Solifenacin Succinate EP Impurity G is C23H26N2O2, and it has a molecular weight of 362.46 g/mol. This compound is categorized as an impurity due to its presence during the synthesis of solifenacin, and it is important for quality control in pharmaceutical manufacturing .

  • Solifenacin Succinate EP Impurity G is not intended to have a pharmacological effect.
  • The mechanism of action of Solifenacin Succinate, the intended drug, involves its interaction with muscarinic receptors in the bladder [].
  • Information on specific safety hazards of Solifenacin Succinate EP Impurity G is limited.
  • Safety assessments likely focus on the final drug product and acceptable impurity levels [].

Please Note:

  • This analysis highlights the limitations of scientific research on Solifenacin Succinate EP Impurity G due to its impurity status.
  • If further information is required, consulting relevant scientific databases or contacting a qualified chemist may be helpful.
Typical of organic compounds. These may include:

  • Hydrolysis: In the presence of water and appropriate catalysts, Solifenacin Succinate EP Impurity G can undergo hydrolysis, breaking down into simpler components.
  • Oxidation: The compound may be susceptible to oxidation reactions, which can alter its functional groups and affect its biological activity.
  • Reduction: Under reducing conditions, certain functional groups within the molecule may be reduced, potentially leading to different derivatives.

Due to its nature as an impurity, specific reaction pathways may vary depending on the conditions under which it is synthesized or processed.

The synthesis of Solifenacin Succinate EP Impurity G typically occurs during the production of solifenacin. Common methods include:

  • Chemical Synthesis: Utilizing various organic reactions such as acylation and alkylation to create the desired structure.
  • Purification Processes: Techniques like chromatography are employed to isolate solifenacin from its impurities, including Solifenacin Succinate EP Impurity G.

The specific synthetic routes can vary based on the manufacturer and the intended purity levels required for pharmaceutical applications .

Solifenacin Succinate EP Impurity G primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:

  • Quality Control: Used to assess the purity of solifenacin formulations.
  • Research: Investigated for potential biological effects and interactions in pharmacological studies.

Due to its classification as an impurity, it does not have therapeutic applications on its own but plays a critical role in ensuring the safety and efficacy of solifenacin-based medications.

Interaction studies involving Solifenacin Succinate EP Impurity G are essential for understanding its behavior in biological systems. Potential interactions may include:

  • Drug-Drug Interactions: Investigating how this impurity interacts with other medications metabolized by similar pathways.
  • Enzyme Interactions: Assessing whether it affects cytochrome P450 enzymes or other metabolic pathways that could influence drug metabolism.

Such studies are crucial for determining any risks associated with impurities in pharmaceutical formulations .

Several compounds are structurally or functionally similar to Solifenacin Succinate EP Impurity G. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
SolifenacinC23H26N2O2Primary drug for overactive bladder; anticholinergic
Solifenacin SuccinateC27H32N2O6Active form; used therapeutically
Solifenacin EP Impurity AC23H26N2O2Another impurity; may have different biological effects
OxybutyninC21H30N2O3Similar anticholinergic agent; used for similar indications

Solifenacin Succinate EP Impurity G stands out due to its role as an impurity rather than a therapeutic agent, emphasizing the importance of purity in drug formulation and safety assessments .

XLogP3

4

Dates

Modify: 2024-04-15

Explore Compound Types